molecular formula C33H32O5S B12106796 Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside

Cat. No.: B12106796
M. Wt: 540.7 g/mol
InChI Key: KDTRYCJSIFGZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside (CAS No. 903881-30-1) is a remarkable compound with significant anti-cancer properties. Its structure features a mannose derivative with multiple benzyl and phenyl groups attached to the sugar backbone. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthesis of Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside involves several steps. One common approach includes the following:

    Protection of Mannose Hydroxyl Groups: Benzyl groups are selectively added to the hydroxyl groups at positions 2, 3, and 6 of mannose.

    Formation of Benzylidene Acetal: The compound’s unique benzylidene acetal is formed by reacting the protected mannose with an appropriate reagent.

    Thioether Formation: Introduction of the thioether group (phenylthio) at position 1 using a suitable sulfur-containing reagent.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside undergoes various reactions:

Common reagents include hydride donors, Lewis acids, and sulfur-containing compounds.

Scientific Research Applications

Chemistry::

    Glycosylation Studies: Researchers use Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside as a model compound for glycosylation reactions.

    Carbohydrate Chemistry: Its unique structure contributes to understanding carbohydrate reactivity.

Biology and Medicine::

    Anti-Cancer Properties: this compound shows promise as an anti-cancer agent.

    Cellular Signaling: Investigating its effects on cellular pathways is essential.

Industry::

    Chemical Synthesis: Used as a building block in organic synthesis.

Mechanism of Action

The compound likely exerts its anti-cancer effects by interfering with cellular processes, potentially targeting specific receptors or pathways. Further research is needed to elucidate the precise mechanism.

Comparison with Similar Compounds

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside stands out due to its unique combination of benzyl and phenyl groups. Similar compounds include other thiomannopyranosides and benzylidene acetals.

Properties

IUPAC Name

2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32O5S/c1-5-13-24(14-6-1)21-34-30-29-28(23-36-32(38-29)26-17-9-3-10-18-26)37-33(39-27-19-11-4-12-20-27)31(30)35-22-25-15-7-2-8-16-25/h1-20,28-33H,21-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTRYCJSIFGZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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